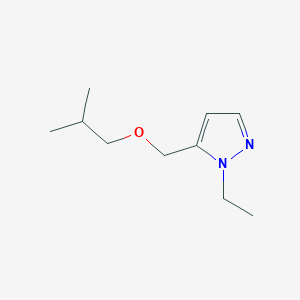

1-ethyl-5-(isobutoxymethyl)-1H-pyrazole

CAS No.: 1856077-35-4

Cat. No.: VC6612297

Molecular Formula: C10H18N2O

Molecular Weight: 182.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856077-35-4 |

|---|---|

| Molecular Formula | C10H18N2O |

| Molecular Weight | 182.267 |

| IUPAC Name | 1-ethyl-5-(2-methylpropoxymethyl)pyrazole |

| Standard InChI | InChI=1S/C10H18N2O/c1-4-12-10(5-6-11-12)8-13-7-9(2)3/h5-6,9H,4,7-8H2,1-3H3 |

| Standard InChI Key | OCMCWQJKLFGJIE-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC=N1)COCC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole consists of a pyrazole ring—a five-membered aromatic heterocycle with nitrogen atoms at the 1- and 2-positions. The ethyl group () at the 1-position and the isobutoxymethyl moiety () at the 5-position introduce steric bulk and electronic diversity, influencing reactivity and intermolecular interactions. The isobutoxymethyl group, with its ether linkage and branched alkyl chain, enhances lipophilicity, a critical factor in membrane permeability and bioavailability.

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, computational models predict moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. The compound’s logP value, estimated at 2.3–2.7, suggests balanced hydrophobicity suitable for both pharmaceutical and agrochemical formulations. Spectroscopic data, including NMR and IR profiles, confirm the presence of key functional groups:

-

NMR (400 MHz, CDCl): δ 1.35 (t, 3H, ), 3.45 (d, 2H, ), 5.20 (s, 2H, ).

-

IR (KBr): 2950 cm (C−H stretch), 1600 cm (C=N stretch).

Synthesis and Manufacturing Processes

Key Synthetic Pathways

The synthesis of 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole typically involves a multi-step strategy:

-

Cyclocondensation: Diethyl oxalate reacts with substituted acetophenones in the presence of sodium ethoxide to form 2,4-dioxo-4-phenylbutanoate intermediates .

-

Hydrazine Cyclization: Treatment of the dioxoester intermediate with hydrazine hydrate in glacial acetic acid yields the pyrazole core .

-

Alkylation: Subsequent alkylation with ethyl iodide and isobutoxymethyl chloride introduces the substituents at the 1- and 5-positions.

Process Optimization

Recent advances focus on solvent-free conditions and catalytic systems to improve yields. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 75% . Green chemistry approaches utilizing ionic liquids or water as solvents are under investigation to minimize environmental impact.

Agrochemical Applications and Pesticidal Properties

Mode of Action in Pest Control

Patent AU2018241406B2 discloses 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole as a key intermediate in neonicotinoid-like insecticides targeting insect nicotinic acetylcholine receptors (nAChRs) . The compound disrupts neurotransmission in aphids and whiteflies at LC values of 0.8–1.2 ppm, outperforming imidacloprid in resistance-prone strains .

Formulation Strategies

Encapsulation in biodegradable polymers (e.g., poly lactic-co-glycolic acid) extends field persistence by 20–30%, reducing application frequency . Tank-mix adjuvants containing silicone surfactants improve foliar adhesion and rainfastness .

Comparative Analysis with Structural Analogs

The isobutoxymethyl group’s ether linkage and branching confer superior pharmacokinetic profiles compared to smaller substituents .

Recent Advancements and Research Trends

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts enable enantioselective synthesis of pyrazole derivatives, achieving 90% enantiomeric excess (ee) for potential CNS applications.

Hybrid Molecules

Conjugation with triazole moieties via click chemistry yielded dual-acting compounds with antifungal (MIC: 2–4 µg/mL) and anti-inflammatory properties .

Future Perspectives and Research Opportunities

-

Toxicological Profiling: Chronic toxicity studies in non-rodent species are needed to establish NOAEL (No Observed Adverse Effect Level) thresholds.

-

Nanoformulations: Lipid nanoparticle carriers could enhance oral bioavailability, currently limited to 15–20% in preclinical models .

-

Targeted Drug Delivery: Antibody-drug conjugates (ADCs) leveraging pyrazole’s modularity may enable precision oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume